molecular formula C38H75N3O5 B14219108 Ditetradecyl L-lysyl-L-aspartate CAS No. 794489-96-6

Ditetradecyl L-lysyl-L-aspartate

Cat. No.: B14219108
CAS No.: 794489-96-6
M. Wt: 654.0 g/mol
InChI Key: AJOVHKRJQWSZLE-PXLJZGITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecyl L-lysyl-L-aspartate is a synthetic compound that belongs to the class of amino acid-based cationic lipidsThe structure of this compound includes a lysine head group and two tetradecyl (14-carbon) hydrophobic chains, making it amphiphilic and suitable for forming liposomal assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired product.

    Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditetradecyl L-lysyl-L-aspartate is unique due to its specific combination of lysine and aspartate, which provides distinct physicochemical properties and biological activities. Its ability to form stable liposomal assemblies and efficient gene delivery systems sets it apart from other similar compounds .

Properties

CAS No.

794489-96-6

Molecular Formula

C38H75N3O5

Molecular Weight

654.0 g/mol

IUPAC Name

ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate

InChI

InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1

InChI Key

AJOVHKRJQWSZLE-PXLJZGITSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N

Origin of Product

United States

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